molecular formula C22H22N2O2 B3815579 5-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-2-(2-phenylethyl)-1,3-benzoxazole

5-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-2-(2-phenylethyl)-1,3-benzoxazole

Cat. No. B3815579
M. Wt: 346.4 g/mol
InChI Key: CBEPJZNTVDFFGP-WMZOPIPTSA-N
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Description

The compound you mentioned contains several structural features. It has a benzoxazole ring, which is a type of heterocyclic compound. This ring contains a benzene ring fused to an oxazole ring. Oxazole is a five-membered ring containing two heteroatoms, one oxygen and one nitrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzoxazole ring, possibly through a condensation reaction of 2-aminophenol and a carboxylic acid or its derivative . The other part of the molecule, the 2-azabicyclo[2.2.1]hept-2-ylcarbonyl group, could potentially be synthesized from a compound known as Vince lactam .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic structure and the benzoxazole ring. The stereochemistry at the 1 and 4 positions of the bicyclic structure adds another layer of complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzoxazole ring and the bicyclic structure. The benzoxazole ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the position and nature of any substituents. Some general predictions can be made based on the structures present. For example, the compound is likely to be solid at room temperature, and due to the presence of the benzoxazole ring, it might exhibit fluorescence .

properties

IUPAC Name

[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c25-22(24-14-16-6-9-18(24)12-16)17-8-10-20-19(13-17)23-21(26-20)11-7-15-4-2-1-3-5-15/h1-5,8,10,13,16,18H,6-7,9,11-12,14H2/t16-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEPJZNTVDFFGP-WMZOPIPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C(=O)C3=CC4=C(C=C3)OC(=N4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@H]1CN2C(=O)C3=CC4=C(C=C3)OC(=N4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-2-(2-phenylethyl)-1,3-benzoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-2-(2-phenylethyl)-1,3-benzoxazole
Reactant of Route 2
Reactant of Route 2
5-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-2-(2-phenylethyl)-1,3-benzoxazole
Reactant of Route 3
Reactant of Route 3
5-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-2-(2-phenylethyl)-1,3-benzoxazole
Reactant of Route 4
5-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-2-(2-phenylethyl)-1,3-benzoxazole
Reactant of Route 5
Reactant of Route 5
5-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-2-(2-phenylethyl)-1,3-benzoxazole
Reactant of Route 6
Reactant of Route 6
5-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-2-(2-phenylethyl)-1,3-benzoxazole

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